molecular formula C12H14O4 B11722942 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B11722942
M. Wt: 222.24 g/mol
InChI Key: GHYRJDAVVAXCHC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a versatile small molecule scaffold with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,5-dimethoxyphenyl group. It is primarily used in research and development due to its unique structural properties.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups such as halogens or amines using appropriate reagents like halogenating agents or amines[][3].

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to anticancer effects .

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-9-5-8(6-10(7-9)16-2)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

GHYRJDAVVAXCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)C(=O)O)OC

Origin of Product

United States

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